4-Cyano-3-fluorophenyl benzoate
CAS No.: 132797-22-9
Cat. No.: VC19111171
Molecular Formula: C14H8FNO2
Molecular Weight: 241.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 132797-22-9 |
|---|---|
| Molecular Formula | C14H8FNO2 |
| Molecular Weight | 241.22 g/mol |
| IUPAC Name | (4-cyano-3-fluorophenyl) benzoate |
| Standard InChI | InChI=1S/C14H8FNO2/c15-13-8-12(7-6-11(13)9-16)18-14(17)10-4-2-1-3-5-10/h1-8H |
| Standard InChI Key | LJXCFVJGBORMRW-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)C#N)F |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 4-cyano-3-fluorophenyl benzoate, reflecting its esterified benzoic acid moiety and substituted phenyl ring. Its molecular formula is C₁₄H₈FNO₂, derived from the benzoate (C₇H₅O₂⁻) and 4-cyano-3-fluorophenyl (C₇H₃FN⁻) components . The molecular weight is calculated as 253.22 g/mol, consistent with analogues such as methyl 3-(4-cyano-3-fluorophenyl)benzoate (255.24 g/mol).
Structural Elucidation
The compound’s structure is defined by two aromatic rings: a benzoate group and a fluorinated, cyano-substituted phenyl ring. Key features include:
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Ester linkage: The oxygen bridge connecting the benzoic acid and substituted phenyl groups.
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Electron-withdrawing substituents: The -CN and -F groups at the 4- and 3-positions, respectively, which influence electronic distribution and reactivity .
The SMILES notation O=C(OC1=CC=C(C=C1)F)C2=CC=CC=C2C#N and InChIKey JDBLVXNRLZCJPA-UHFFFAOYSA-N (derived from analogous structures) provide unambiguous representations of its connectivity .
Spectroscopic Properties
While direct spectroscopic data for 4-cyano-3-fluorophenyl benzoate is scarce, related compounds offer benchmarks:
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¹H NMR: Peaks near δ 8.0–7.2 ppm (aromatic protons), δ 4.3–3.9 ppm (ester oxygen proximity), and δ 1.3–0.9 ppm (alkyl chains in ester derivatives) .
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¹³C NMR: Signals for carbonyl carbons (~δ 165–170 ppm), aromatic carbons (~δ 120–140 ppm), and nitrile carbons (~δ 115–120 ppm) .
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IR Spectroscopy: Stretches at ~1720 cm⁻¹ (ester C=O), ~2230 cm⁻¹ (C≡N), and ~1250 cm⁻¹ (C-F).
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis of 4-cyano-3-fluorophenyl benzoate typically involves esterification or transesterification reactions, leveraging precursors like 4-cyano-3-fluorophenol and benzoyl chloride. Alternative pathways include:
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Nucleophilic Aromatic Substitution (SNAr): Fluorine or cyano groups are introduced via halogen exchange or cyanation reactions.
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Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling to attach substituents to the phenyl ring .
A representative synthesis is outlined below:
Step 1: Preparation of 4-Cyano-3-fluorophenol
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React 3-fluoro-4-nitrophenol with KCN under acidic conditions to install the cyano group.
Step 2: Esterification with Benzoyl Chloride -
Combine 4-cyano-3-fluorophenol with benzoyl chloride in the presence of a base (e.g., pyridine) to form the ester.
Optimization Challenges
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Regioselectivity: Ensuring precise placement of -CN and -F groups requires controlled reaction conditions.
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Yield Improvement: Catalytic methods using Ni or Pd complexes enhance efficiency, as demonstrated in photosensitized organometallic catalysis .
Physicochemical Properties
Solubility and Stability
4-Cyano-3-fluorophenyl benzoate is minimally soluble in water due to its hydrophobic aromatic rings but dissolves readily in organic solvents like dichloromethane, THF, and acetone. Stability studies on analogues suggest moderate thermal stability (decomposition >200°C) and susceptibility to hydrolysis under strongly acidic or basic conditions.
Crystallographic Data
Although single-crystal X-ray data is unavailable, molecular modeling predicts a planar geometry with dihedral angles <10° between the aromatic rings, favoring π-π stacking interactions .
Applications in Industry and Research
Pharmaceutical Intermediates
The compound’s electron-deficient aromatic system makes it a valuable precursor in drug synthesis. For example:
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Anticancer Agents: Analogues are used to develop kinase inhibitors targeting EGFR or VEGFR.
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Antimicrobials: Fluorinated benzoates exhibit enhanced membrane permeability .
Materials Science
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Polymer Additives: Incorporation into polyesters improves thermal resistance and optical properties.
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Liquid Crystals: The -CN group enhances dipole moments, aiding mesophase stabilization.
Agrochemicals
Fluorinated benzoates serve as herbicides and pesticides due to their bioavailability and resistance to metabolic degradation .
Future Directions
Research gaps include:
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